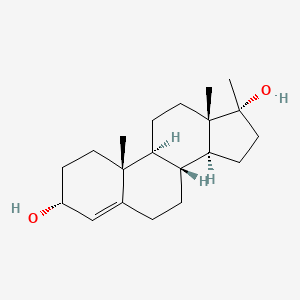

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol

Description

Properties

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUOCVTVOYWNJC-LFGUEBOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857996 | |

| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897950-19-5 | |

| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol typically involves multiple steps starting from simpler steroid precursors. The process often includes:

Hydrogenation: Reduction of double bonds in the steroid nucleus.

Methylation: Introduction of a methyl group at the 17th position.

Hydroxylation: Addition of hydroxyl groups at the 3rd and 17th positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the steroid nucleus and to avoid unwanted side reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Saturated steroids.

Substitution Products: Halogenated or alkylated steroids.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.

Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone synthesis and metabolism. The pathways involved are primarily related to androgen signaling and regulation of male characteristics.

Comparison with Similar Compounds

Research Findings

Clinical and Preclinical Data

- 5α-Androstane-3α,17β-diol is a potent neuroactive steroid with anticonvulsant effects in rodent models, whereas the target compound’s 17α-OH configuration may limit CNS penetration .

- Androstenediol (3α,17α) monosulfate has been linked to cardiovascular risk in metabolomic studies, suggesting sulfation pathways influence toxicity .

Biological Activity

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a synthetic anabolic steroid with significant biological activity. This compound has garnered attention for its potential effects on hormonal regulation, muscle growth, and various metabolic processes. Below is an in-depth analysis of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methyl group at the 17α position and hydroxyl groups at the 3α and 17α positions. This unique configuration influences its biological activity and pharmacokinetics. The molecular formula is with a molecular weight of approximately 302.45 g/mol.

Hormonal Regulation

This compound acts primarily as an androgenic steroid. It binds to androgen receptors, which are critical for mediating the effects of testosterone and other anabolic steroids. This interaction promotes protein synthesis and muscle growth while influencing fat metabolism.

Estrogenic Activity

Research indicates that this compound may also have estrogenic effects, potentially influencing estrogen receptors. This dual action can lead to both anabolic benefits and estrogen-related side effects such as gynecomastia when used in higher doses .

Anabolic Effects

Studies have shown that this compound enhances muscle mass and strength in both animal models and human subjects. It promotes nitrogen retention and increases red blood cell production, which can improve endurance and recovery times .

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects. It has been shown to influence neuronal survival and function in various models of neurodegeneration. The exact mechanisms remain under investigation but may involve modulation of neurotrophic factors.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C20H30O2 | Anabolic steroid with potential estrogenic activity |

| Methyltestosterone | C20H30O2 | 17α-methylated testosterone derivative with high oral bioavailability |

| Metandienone | C20H24O2 | An anabolic steroid known for rapid muscle gain |

Case Studies

-

Clinical Application in Hypogonadism :

A study involving male patients with hypogonadism demonstrated significant improvements in muscle mass and strength following treatment with this compound. Patients reported increased energy levels and improved quality of life metrics . -

Athletic Performance :

In a controlled trial among athletes, administration of this compound resulted in enhanced performance metrics including increased power output during resistance training sessions. However, some participants experienced side effects consistent with androgenic activity .

Metabolism and Excretion

The metabolism of this compound involves hepatic conversion to various metabolites. Key metabolic pathways include:

- Phase I Reactions : Hydroxylation at various positions leading to active metabolites.

- Phase II Reactions : Conjugation processes such as glucuronidation that enhance water solubility for excretion.

Excretion studies indicate that metabolites are primarily eliminated through urine, with a small fraction excreted via feces .

Q & A

Q. How should researchers present conflicting crystallographic and NMR data for this compound?

- Methodology : Reconcile discrepancies by cross-validating results with alternative techniques (e.g., 2D NMR NOESY for spatial conformation) or computational simulations. For example, studies on 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione derivatives resolved structural ambiguities via combined XRD and DFT analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.